- Process for the partial or total inversion of the configuration of an amine in the presence of thiols, France, , ,
Cas no 937-52-0 ((R)-4-Phenyl-2-butanamine)

(R)-4-Phenyl-2-butanamine structure
اسم المنتج:(R)-4-Phenyl-2-butanamine
(R)-4-Phenyl-2-butanamine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (R)-4-Phenylbutan-2-amine
- (R)-(-)-1-METHYL-3-PHENYLPROPYLAMINE
- (R)-1-methyl-3-phenylpropylamine
- 1-methyl-3-phenylpropionamine
- Benzenepropanamine,a-methyl-, (R)-
- Propylamine,1-methyl-3-phenyl-, (R)-(-)- (8CI)
- (-)-1-Methyl-3-phenylpropylamine
- (-)-a-Methylbenzenepropanamine
- (2R)-2-Amino-4-phenylbutane
- (2R)-4-Phenylbutan-2-amine
- (R)-4-Phenyl-2-butanamine
- (R)-a-Methylbenzenepropanamine
- BP-20349
- O4F6H42UWQ
- 937-52-0
- Benzenepropanamine, alpha-methyl-, (R)-
- Q27285319
- 4DD
- (R)-4-Phenylbutane-2-amine
- (R)--Methylbenzenepropanamine
- Benzenepropanamine, -methyl-, (R)-
- BENZENEPROPANAMINE, .ALPHA.-METHYL-, (R)-
- EN300-1865402
- 4-Phenylbutan-2-amine, (R)-
- WECUIGDEWBNQJJ-SECBINFHSA-N
- AKOS015840002
- F20201
- (r)-1-methyl-3-phenyl-propylamine
- r-4-phenylbutan-2-amine
- UNII-O4F6H42UWQ
- SCHEMBL605244
- MFCD00145208
- (αR)-α-Methylbenzenepropanamine (ACI)
- Benzenepropanamine, α-methyl-, (R)- (ZCI)
- Propylamine, 1-methyl-3-phenyl-, (R)-(-)- (8CI)
- (-)-α-Methylbenzenepropanamine
- (R)-α-Methylbenzenepropanamine
- A-Methylbenzenepropanamine
- DB-005014
- (R)-
-
- MDL: MFCD00145208
- نواة داخلي: 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1
- مفتاح Inchi: WECUIGDEWBNQJJ-SECBINFHSA-N
- ابتسامات: N[C@H](C)CCC1C=CC=CC=1
حساب السمة
- نوعية دقيقة: 149.12000
- النظائر كتلة واحدة: 149.12
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 3
- تعقيدات: 95
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- tautomeric العد: nothing
- تهمة السطحية: 0
- طوبولوجي سطح القطب: 26A^2
- إكسلوغ 3: 2
الخصائص التجريبية
- اللون / الشكل: Colorless Transparent Liquid
- كثيف: 0.936
- نقطة انصهار: 143°C (estimate)
- نقطة الغليان: 230.33°C (estimate)
- نقطة الوميض: 97.8°C
- انكسار: 1.513-1.515
- بسا: 26.02000
- لوغب: 2.66670
- الذوبان: Not determined
- دوران محددة: -11 º (neat)
(R)-4-Phenyl-2-butanamine أمن المعلومات
- رقم نقل البضائع الخطرة:2922
- رمز الفئة الخطرة: R36/37/38
- تعليمات السلامة: S26-S37/39
-
تحديد البضائع الخطرة:
- ظروف التخزين:0-6°C
- مصطلح خطر:R36/37/38
(R)-4-Phenyl-2-butanamine بيانات الجمارك
- رمز النظام المنسق:2921499090
- بيانات الجمارك:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(R)-4-Phenyl-2-butanamine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D505438-1g |
(R)-4-Phenylbutan-2-aMine |
937-52-0 | 97% | 1g |
$567 | 2024-05-24 | |
TRC | P320040-250mg |
(R)-4-Phenyl-2-butanamine |
937-52-0 | 250mg |
$110.00 | 2023-05-17 | ||
Enamine | EN300-1865402-1.0g |
(2R)-4-phenylbutan-2-amine |
937-52-0 | 1g |
$1006.0 | 2023-06-03 | ||
Enamine | EN300-1865402-10.0g |
(2R)-4-phenylbutan-2-amine |
937-52-0 | 10g |
$4326.0 | 2023-06-03 | ||
A2B Chem LLC | AC98316-100mg |
(r)-(-)-1-methyl-3-phenylpropylamine |
937-52-0 | 95% | 100mg |
$68.00 | 2024-05-20 | |
Enamine | EN300-1865402-5g |
(2R)-4-phenylbutan-2-amine |
937-52-0 | 5g |
$2917.0 | 2023-09-18 | ||
1PlusChem | 1P006ESS-100mg |
(r)-(-)-1-methyl-3-phenylpropylamine |
937-52-0 | 95% | 100mg |
$173.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-1g |
(R)-α-Methylbenzenepropanamine |
937-52-0 | 98% | 1g |
¥3172.00 | 2024-04-24 | |
A2B Chem LLC | AC98316-250mg |
(r)-(-)-1-methyl-3-phenylpropylamine |
937-52-0 | 95% | 250mg |
$112.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-500mg |
(R)-α-Methylbenzenepropanamine |
937-52-0 | 98% | 500mg |
¥2611.00 | 2024-04-24 |
(R)-4-Phenyl-2-butanamine طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Pyridoxal 5′-phosphate , Ammonium formate Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9.5, 37 °C
المراجع
- Deracemization of racemic amines to enantiopure (R)- and (S)-amines by biocatalytic cascade employing ω-transaminase and amine dehydrogenaseChemCatChem, 2019, 11(7), 1898-1902,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Ammonium formate Catalysts: NAD , D-Alanine , Omega transaminase , D-Alanine dehydrogenase Solvents: Dimethyl sulfoxide , Water ; pH 7, rt → 30 °C; 24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Enzymatic biosynthesis of amines, Austria, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 16 h, reflux; cooled
1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt
1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt
1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Asymmetric synthesis of 4H-1,3-oxazines: enantioselective reductive cyclization of N-acylated β-amino enones with trichlorosilane catalyzed by chiral Lewis basesChemical Communications (Cambridge, 2009, (24), 3585-3587,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Pyridoxal 5′-phosphate , FAD , Magnesium chloride Catalysts: NADP , NAD , DNA, (horse liver alcohol dehydrogenase isoenzyme S cDNA plus flanks) Solvents: Isopropanol , Water ; 48 h, pH 8, 30 °C
المراجع
- Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral AmineChemBioChem, 2022, 23(8),,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Isopropanol Catalysts: 2-Amino-2-methyl-1-propanol , Ruthenium, di-μ-chlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-,… ; 20 min, 90 °C; 90 °C → 50 °C
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt
المراجع
- A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic SulfinyliminesChemistry - A European Journal, 2012, 18(7), 1969-1983,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrogen Catalysts: Nickel
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrogen Catalysts: Nickel
المراجع
- Organocerium additions to SAMP-hydrazones: general synthesis of chiral aminesJournal of the American Chemical Society, 1987, 109(7), 2224-5,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: (-)-Phenylpropanolamine , Borane Solvents: Tetrahydrofuran
المراجع
- Asymmetric reduction of oxime ethers. Distinction of anti and syn isomers leading to enantiomeric aminesTetrahedron Letters, 1988, 29(2), 223-4,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Nickel ; 375 psi, 60 °C
المراجع
- Cerium(III) chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-12,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: NAD , Alcohol dehydrogenase , Leucine dehydrogenase Solvents: Water ; 48 h, pH 8.7, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
المراجع
- Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascadesScience (Washington, 2015, 349(6255), 1525-1529,
طريقة الإنتاج 11
رد فعل الشرط
المراجع
- Fermentative manufacture of (R)-1-methyl-3-phenylpropylamine, Japan, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.2 Solvents: Diethyl ether ; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C
1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C
1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C
1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt
1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
1.2 Solvents: Diethyl ether ; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C
1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C
1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C
1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt
1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
المراجع
- Organocerium additions to proline-derived hydrazones: synthesis of enantiomerically enriched aminesTetrahedron: Asymmetry, 2010, 21(9-10), 1278-1302,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: Amidase Solvents: Water ; 3 h, pH 7.0, 30 °C
المراجع
- Enzymic asymmetric synthesis of α-methyl arylalkylamines and α-methyl aryalkylalcohols by arylalkyl acylamidasesBioorganic & Medicinal Chemistry, 1994, 2(6), 429-32,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Glucose , Ammonium chloride Catalysts: NADPH Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminasesChemical Science, 2020, 11(19), 5052-5057,
طريقة الإنتاج 15
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Boron, trihydro(4-methyl-5-phenyl-1,3,2-oxazaborolidine-κN3)-, [T-4-(4R-cis)]- Solvents: Tetrahydrofuran ; rt
المراجع
- Norephedrine-boranee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-5,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Pyridoxal 5′-phosphate , Isopropylamine , Phosphoric acid Catalysts: Omega transaminase Solvents: Water ; 24 h, pH 7.5, 30 °C
المراجع
- Investigation of one-enzyme systems in the ω-transaminase-catalyzed synthesis of chiral aminesJournal of Molecular Catalysis B: Enzymatic, 2013, 96, 103-110,
طريقة الإنتاج 18
رد فعل الشرط
المراجع
- The synthesis of (S)-1-methyl-3-phenylpropylamine by inversion of aminesActa Chemica Scandinavica, 1993, 47(10), 1050-2,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Glucose , NAD Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 1, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.3 Solvents: Water ; pH 12, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.3 Solvents: Water ; pH 12, rt
المراجع
- Iterative Alanine Scanning Mutagenesis Confers Aromatic Ketone Specificity and Activity of L-Amine DehydrogenasesChemCatChem, 2021, 13(24), 5243-5253,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Catalysts: NAD , Methylamine dehydrogenase , FDH Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 9, 37 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
- One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-ArylationAngewandte Chemie, 2020, 59(41), 18156-18160,
(R)-4-Phenyl-2-butanamine Raw materials
- Methyllithium (1.6M in Diethyl Ether)
- 4-phenylbutan-2-one
- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(3-phenylpropylidene)-, [N(E),2S]-
- (2S)-2-(Methoxymethyl)-N-[(1S)-1-methyl-3-phenylpropyl]-1-pyrrolidinamine
- 1-Methyl-3-phenylpropylamine
- (S)-(+)-4-Phenyl-2-butanol
- (2S)-4-phenylbutan-2-amine
- 4-Phenyl-2-butanol
- 2-Butanone, 4-phenyl-, O-methyloxime, (2Z)-
- Acetamide, N-(1-methyl-3-phenylpropyl)-, (±)-
- 4-Methoxy-N-[(1R)-1-methyl-3-phenylpropyl]benzamide
(R)-4-Phenyl-2-butanamine Preparation Products
(R)-4-Phenyl-2-butanamine الوثائق ذات الصلة
-
N. Richter,J. E. Farnberger,D. Pressnitz,H. Lechner,F. Zepeck,W. Kroutil Green Chem. 2015 17 2952
-
Wen Juan Wei,Hong Qiang Gao,Yun Zhi Tang New J. Chem. 2022 46 22999
-
Paul Jannis Zurek,Rapha?lle Hours,Ursula Schell,Ahir Pushpanath,Florian Hollfelder Lab Chip 2021 21 163
-
4. Superiority of the carbamoylmethyl ester as an acyl donor for the kinetically controlled amide-bond formation mediated by α-chymotrypsinToshifumi Miyazawa,Eiichi Ensatsu,Nobuhiro Yabuuchi,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 2002 390
-
Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328
937-52-0 ((R)-4-Phenyl-2-butanamine) منتجات ذات صلة
- 13214-66-9(4-Phenylbutylamine)
- 3789-60-4((1S)-1-phenylbutan-1-amine)
- 30543-88-5(1-Phenyl-2-butanamine)
- 104-13-2(4-Butylaniline)
- 22374-89-6(1-Methyl-3-phenylpropylamine)
- 6150-01-2((R)-1-Phenylbutan-1-amine)
- 2941-19-7(1-Phenylbutan-1-amine)
- 53309-89-0(Benzeneethanamine, a-ethyl-)
- 63951-01-9(1-Phenylpentan-2-amine)
- 22148-77-2(1-methyl-3-phenylpropylamine)
الموردين الموصى بهم
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

上海贤鼎生物科技有限公司
عضو ذهبي
مورد الصين
كميّة كبيرة
